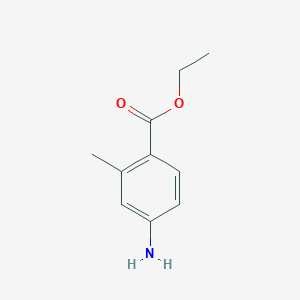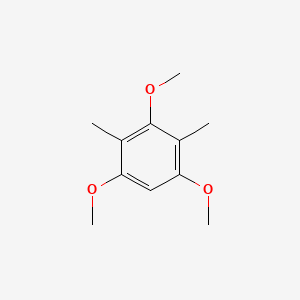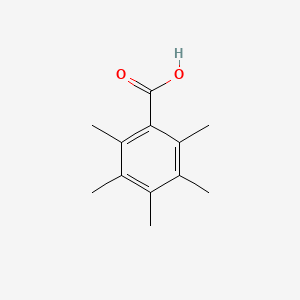
Pentamethylbenzoic acid
Overview
Description
Pentamethylbenzoic acid (PMBA) is an organic compound that is widely used in scientific research applications. PMBA is a derivative of benzoic acid, and it is an important intermediate in organic synthesis. PMBA is found in a variety of forms, including the anhydrous form, the monohydrate form, and the dihydrate form. It is also used as a reagent in a number of laboratory experiments. PMBA is an important compound in the fields of medicinal chemistry, organic chemistry, and biochemistry.
Mechanism of Action
The mechanism of action of Pentamethylbenzoic acid is not completely understood. However, it is believed that Pentamethylbenzoic acid acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs. In addition, Pentamethylbenzoic acid is believed to act as an anti-oxidant, and it is believed to have anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
Pentamethylbenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs. In addition, Pentamethylbenzoic acid has been shown to have anti-inflammatory and anti-tumor activities. Pentamethylbenzoic acid has also been shown to have antioxidant activity, and it has been demonstrated to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The use of Pentamethylbenzoic acid in laboratory experiments has a number of advantages. Pentamethylbenzoic acid is a relatively inexpensive reagent, and it is readily available. In addition, Pentamethylbenzoic acid is a relatively stable compound, and it is relatively easy to handle. The main limitation of Pentamethylbenzoic acid is that it is a relatively reactive compound, and it can react with other compounds in the reaction mixture.
Future Directions
The use of Pentamethylbenzoic acid in scientific research is expected to continue to grow. Pentamethylbenzoic acid is being investigated as a potential therapeutic agent for a variety of diseases, including cancer. In addition, Pentamethylbenzoic acid is being investigated as a potential anti-oxidant and anti-inflammatory agent. Other potential future directions for Pentamethylbenzoic acid include its use as a catalyst in the synthesis of polymers, as a reagent in the synthesis of a variety of compounds, and as a starting material in the synthesis of a variety of other compounds.
Scientific Research Applications
Pentamethylbenzoic acid is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and fragrances. Pentamethylbenzoic acid is also used as a catalyst in the synthesis of polymers, and it is used as a starting material in the synthesis of a variety of other compounds. In addition, Pentamethylbenzoic acid is used in the synthesis of a variety of organic compounds, including aromatic amines, alcohols, and ketones.
properties
IUPAC Name |
2,3,4,5,6-pentamethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h1-5H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLKGWIYXCKWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176953 | |
| Record name | Pentamethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentamethylbenzoic acid | |
CAS RN |
2243-32-5 | |
| Record name | 2,3,4,5,6-Pentamethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentamethylbenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentamethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentamethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentamethylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47NV8B3PAE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing Pentamethylbenzoic acid?
A1: Pentamethylbenzoic acid can be synthesized through several routes. One method involves the Friedel–Crafts reaction of oxalyl chloride with pentamethylbenzene in the presence of aluminium chloride. This reaction yields Pentamethylbenzoic acid as the major product (65%), alongside hexamethylbenzene and 1,1′,2,2′,3,3′,4,4′,5-nonamethylbenzophenone as byproducts []. Another approach utilizes the side-chain nitrooxylation of hexamethylbenzene with nitric acid, followed by conversion of the resulting nitrooxymethyl group to a carboxylic acid [].
Q2: How does the presence of various substituents on the benzene ring affect the reactivity of Pentamethylbenzene derivatives?
A2: Studies on the nitration of Pentamethylbenzene derivatives reveal a strong influence of substituents on the reaction outcome []. Electron-withdrawing groups like nitro (NO2), carboxyl (COOH), and carbomethoxy (COOCH3) direct the nitration to occur predominantly at the methyl groups adjacent to them. Conversely, electron-donating substituents like hydroxyl (OH) and methoxy (OCH3) favor the formation of cyclohexadienone products, with minor amounts of meta-nitrooxylated derivatives.
Q3: What insights do we have regarding the physicochemical properties of Pentamethylbenzoic acid?
A3: Research on the thermochemical properties of benzoic acid derivatives has provided valuable data on Pentamethylbenzoic acid [, ]. This includes information on its vapor pressures and enthalpies of sublimation and formation. Such data are crucial for understanding its physical behavior and potential applications.
Q4: Can you elaborate on the reaction of hexamethylbenzene with nitric acid and its implications for Pentamethylbenzoic acid synthesis?
A4: The oxidation of hexamethylbenzene with nitric acid presents an intriguing pathway for synthesizing polymethylbenzenepolycarboxylic acids, including Pentamethylbenzoic acid precursors []. While the reaction primarily yields tetramethylphthalic anhydride and tetramethylisophthalic acid initially, further reaction leads to trimethylbenzenetriearboxylic acids. Notably, Pentamethylbenzoic acid is scarcely produced, and instead, the reaction generates bis(nitromethyl)prehnitene ((CH3)6C6(CH2NO2)2) as a significant intermediate, readily convertible to tetramethylphthalic anhydride. This suggests a complex reaction mechanism with multiple pathways and intermediates influencing the final product distribution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


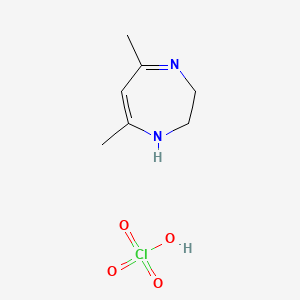




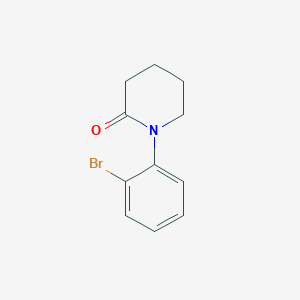
![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)


